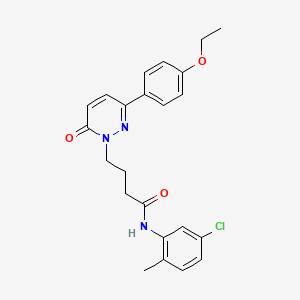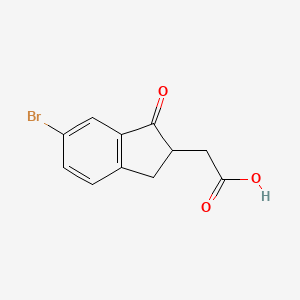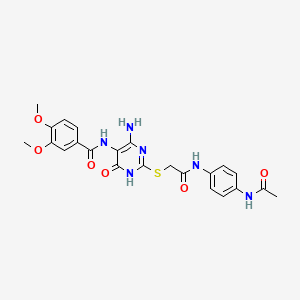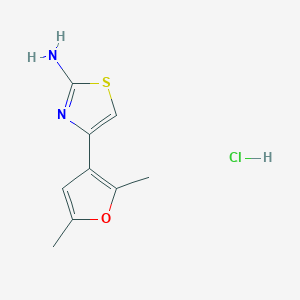![molecular formula C18H17NO4 B2611015 [(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE CAS No. 1002959-41-2](/img/structure/B2611015.png)
[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a carbamoyl group attached to a dimethylphenyl ring and a formylbenzoate moiety
Méthodes De Préparation
The synthesis of [(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the 3,4-dimethylphenyl isocyanate, which is then reacted with methyl 4-formylbenzoate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)carbamoyl]methyl 4-formylbenzoate: This compound has a methoxy group instead of dimethyl groups, which may result in different chemical and biological properties.
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 4-formylbenzoate: The presence of methoxy groups can influence the reactivity and interactions of the compound.
[(3,4-Dimethylphenyl)carbamoyl]methyl 4-hydroxybenzoate: The hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
Propriétés
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-3-8-16(9-13(12)2)19-17(21)11-23-18(22)15-6-4-14(10-20)5-7-15/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCOXMQNDZJMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)
![N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)

![3-(Pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2610949.png)


![2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2610955.png)
